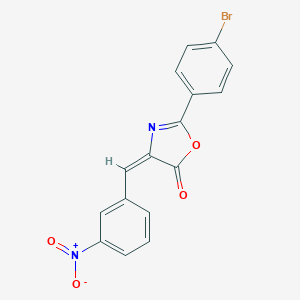
2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone is a chemical compound that is widely used in scientific research. It is a derivative of oxazolone, a five-membered heterocyclic compound that contains an oxygen and a nitrogen atom in the ring. The compound has a molecular weight of 386.2 g/mol and a melting point of 211-213°C.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone involves its reaction with ROS to form a highly fluorescent adduct. The fluorescence intensity of the adduct is directly proportional to the amount of ROS present in the system, making it a valuable tool for the quantitative measurement of ROS levels.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cellular systems, making it a highly specific probe for the detection of ROS. It has been used in a wide range of biological systems, including cells, tissues, and whole organisms.
实验室实验的优点和局限性
The main advantage of 2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone is its high sensitivity and specificity for the detection of ROS. It is also relatively easy to use and can be applied to a wide range of biological systems. However, its fluorescence properties are highly dependent on the pH of the system, which can limit its use in certain experimental conditions.
未来方向
There are several future directions for the use of 2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone in scientific research. One area of interest is the development of new ROS probes that have improved sensitivity and specificity for different types of ROS. Another area of interest is the application of the probe in disease models, where it could be used to monitor changes in ROS levels that are associated with disease progression. Finally, the probe could be used in drug discovery programs to identify compounds that modulate ROS levels in a specific manner.
合成方法
The synthesis of 2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone is a multi-step process that involves the condensation of 4-bromoaniline and 3-nitrobenzaldehyde, followed by cyclization with glycine. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and requires careful control of temperature and reaction time to yield a high purity product.
科学研究应用
2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone has been extensively used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a crucial role in cellular signaling and homeostasis, but can also cause oxidative damage to cellular components if their levels are not tightly regulated.
属性
分子式 |
C16H9BrN2O4 |
|---|---|
分子量 |
373.16 g/mol |
IUPAC 名称 |
(4E)-2-(4-bromophenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9BrN2O4/c17-12-6-4-11(5-7-12)15-18-14(16(20)23-15)9-10-2-1-3-13(8-10)19(21)22/h1-9H/b14-9+ |
InChI 键 |
FUULIMSATQLLEH-NTEUORMPSA-N |
手性 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Br |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-benzyl-5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273855.png)
![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273856.png)


![N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide](/img/structure/B273862.png)
![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)
![methyl N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzenecarboximidoate](/img/structure/B273869.png)

![N'~1~,N'~6~-bis[(5-methyl-2-furyl)methylene]hexanedihydrazide](/img/structure/B273871.png)



